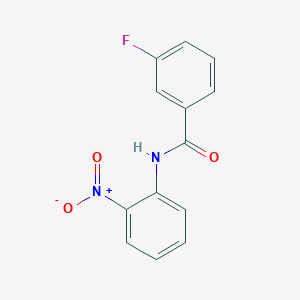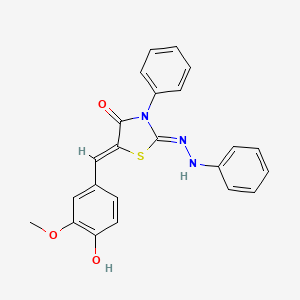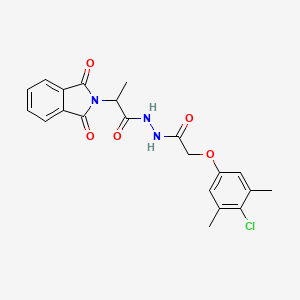
3-fluoro-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9FN2O3 and a molecular weight of 260.22 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-fluoro-N-(2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, o-methylphenol, undergoes nitration to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The nitrated product is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated compound undergoes fluorination to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.
Amidation: The 2-fluoro-3-nitrobenzoic acid is then reacted with an appropriate amine to form this compound.
Chemical Reactions Analysis
3-fluoro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
3-fluoro-N-(2-nitrophenyl)benzamide can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
3-fluoro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
SZFQZWJYPVXBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-6-(azepan-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11695316.png)
![4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B11695317.png)
![2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11695329.png)
![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)
![4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695334.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B11695343.png)
![1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11695346.png)
![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695351.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11695356.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)


![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695387.png)
